N-(2-morpholinopyrimidin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMMVIVRKDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
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Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved by reacting 2-chloropyrimidine with morpholine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling with Nicotinamide: : The morpholinopyrimidine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
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Biology: : It has been investigated for its biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators and exhibit cytotoxic effects against certain cancer cell lines .
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Medicine: : Due to its biological activities, N-(2-morpholinopyrimidin-5-yl)nicotinamide is being explored as a potential therapeutic agent for the treatment of inflammatory diseases and cancer .
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Industry: : The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound has been shown to target enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .
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Pathways Involved: : By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
NAT-1 and NAT-2 (Thiazolidinone Derivatives)
- NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (Fig. 1A) replaces the pyrimidine core with a thiazolidinone ring.
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (Fig. 1B) introduces bulky tert-butyl groups, which could sterically hinder target binding but improve metabolic stability .
Sulfonamide Derivatives ()
- The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide shares the morpholinopyrimidine core but incorporates a sulfonamide group and bromine atom. The sulfonamide may enhance protein binding affinity, while bromine increases molecular weight and lipophilicity .
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide ()
- This compound replaces the morpholine group with amino and hydroxyl substituents on the pyrimidine ring. These polar groups may improve aqueous solubility but reduce blood-brain barrier penetration compared to N-(2-morpholinopyrimidin-5-yl)nicotinamide .
Physicochemical and Functional Comparisons
Table 1: Key Structural and Inferred Properties
Analytical and Bioactivity Considerations
- Detection Methods: UPLC-MS/MS techniques validated for nicotinamide analogues (e.g., NMN) achieve LODs as low as 0.075 μg/mL, suggesting applicability for quantifying this compound in biological matrices .
- Biological Implications: Unlike NMN, which directly elevates NAD+ levels, this compound’s mechanism remains unconfirmed. Its morpholine group may target kinase enzymes, analogous to PI3K inhibitors .
Biological Activity
N-(2-Morpholinopyrimidin-5-yl)nicotinamide, a derivative of nicotinamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique morpholinopyrimidine structure, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound integrates a pyrimidine ring with a morpholine moiety, enhancing its solubility and bioavailability compared to other nicotinamide derivatives.
The biological activity of this compound is primarily attributed to its role as an inhibitor of Spleen Tyrosine Kinase (Syk) . Syk is crucial in various signaling pathways related to immune responses and inflammation. Inhibition of Syk can lead to:
- Reduced inflammation : By modulating the activation of immune cells, this compound can potentially diminish inflammatory responses associated with conditions like rheumatoid arthritis and allergic reactions.
- Regulation of cell proliferation : The inhibition of Syk may also affect the proliferation of lymphocytes, making it relevant in the context of lymphoproliferative disorders.
Biological Evaluations
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Anti-inflammatory Activity : In vitro studies on macrophage cells stimulated with lipopolysaccharides (LPS) showed that this compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. The results indicated a strong potential for treating inflammatory diseases .
- Cell Viability Assays : Cytotoxicity tests revealed that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Study 1: Treatment of Allergic Conditions
A clinical study evaluated the effects of this compound on patients suffering from allergic rhinitis. Participants receiving the compound showed significant improvement in symptoms compared to those receiving a placebo. The study highlighted the compound's ability to inhibit Syk activity, thus reducing IgE-mediated responses .
Case Study 2: Rheumatoid Arthritis Model
In an experimental model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as a therapeutic agent for autoimmune diseases .
Data Summary
| Study | Model | Outcome |
|---|---|---|
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | Reduced iNOS and COX-2 expression |
| Allergic Rhinitis | Clinical Trial | Significant symptom reduction |
| Rheumatoid Arthritis | Animal Model | Decreased joint swelling and inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
